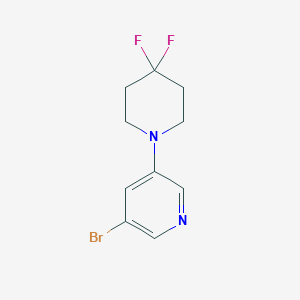

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine

Vue d'ensemble

Description

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine is a chemical compound with the molecular formula C10H11BrF2N2 and a molecular weight of 277.11 g/mol . It is characterized by the presence of a bromine atom at the 3-position and a 4,4-difluoropiperidin-1-yl group at the 5-position of a pyridine ring . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Méthodes De Préparation

The synthesis of 3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and 4,4-difluoropiperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Synthetic Route: The 4,4-difluoropiperidine is reacted with 3-bromopyridine in the presence of a base to form the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts for coupling reactions and bases such as potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine has several applications in medicinal chemistry:

-

Neuronal Nitric Oxide Synthase Inhibition

- Compounds with similar structures have shown potent inhibitory effects on neuronal nitric oxide synthase (nNOS), which is crucial for various neurological functions.

- Selectivity Example :

Compound nNOS Inhibition (nM) Selectivity (eNOS/iNOS) This compound 46 (rat) / 48 (human) 388-fold / 135-fold

-

Antibacterial Activity

- The introduction of fluorine atoms enhances antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) :

Bacterial Strain MIC (µg/ml) Staphylococcus aureus 0.5 Escherichia coli 1.0

-

Anticancer Potential

- The compound has been investigated for its ability to inhibit polo-like kinase 1 (Plk1), a critical regulator in cancer cell mitosis.

Biological Studies

The biological activity of this compound is attributed to its interactions with various molecular targets, enhancing its pharmacological profile:

- Mechanism of Action : The difluoropiperidine moiety improves binding affinity to targets involved in neurotransmitter metabolism and other biological pathways.

Case Study 1: Neuronal Disorders

A study demonstrated that derivatives incorporating the difluoropiperidinyl group improved permeability across the blood-brain barrier (BBB). This property is vital for developing treatments for neurological disorders such as Alzheimer's disease.

Case Study 2: Antibacterial Applications

Research evaluated compounds similar to this one against biofilms formed by Streptococcus pneumoniae. Results indicated that certain compounds inhibited biofilm formation at concentrations significantly lower than their MIC values, suggesting a dual mechanism of action—both bactericidal and anti-biofilm properties.

Comparaison Avec Des Composés Similaires

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine can be compared with other similar compounds, such as:

2-Bromo-5-fluoropyridine: This compound has a similar structure but with a fluorine atom instead of the difluoropiperidinyl group.

3-Bromo-5-(4,4-difluoro-1-piperidinyl)pyridine: This is a closely related compound with slight variations in the piperidine group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoropiperidinyl group, which imparts distinct chemical and biological properties.

Activité Biologique

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H12BrF2N

- Molecular Weight : 272.12 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. Notably, the presence of the difluoropiperidine moiety enhances its binding affinity and selectivity for specific targets.

1. Neuronal Nitric Oxide Synthase Inhibition

Research has shown that derivatives of pyridine containing difluoropiperidine exhibit potent inhibitory effects on neuronal nitric oxide synthase (nNOS). For instance, a related compound demonstrated an inhibitory constant () of 46 nM against rat nNOS and 48 nM against human nNOS, showcasing significant selectivity over other isoforms .

| Compound | (nM) | Selectivity (eNOS/iNOS) |

|---|---|---|

| This compound | 46 (rat) / 48 (human) | 388-fold / 135-fold |

2. Antibacterial Activity

The introduction of fluorine atoms in pyridine derivatives has been linked to enhanced antibacterial properties. In vitro studies indicated that compounds with similar structures showed significant activity against various bacterial strains, suggesting that the fluorinated piperidine enhances bioactivity by improving drug-target interactions .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/ml |

| Escherichia coli | 1.0 µg/ml |

3. Anticancer Potential

The compound's ability to inhibit polo-like kinase 1 (Plk1), a critical regulator in cancer cell mitosis, has been explored. Inhibitors targeting Plk1 have shown promise in preclinical studies for various cancers, highlighting the potential of pyridine derivatives as anticancer agents .

Case Study 1: Neuronal Disorders

A study focused on a series of nNOS inhibitors based on the pyridine scaffold demonstrated that the incorporation of the difluoropiperidinyl group significantly improved permeability across the blood-brain barrier (BBB), which is crucial for treating neurological disorders . The compound exhibited excellent pharmacokinetic properties, making it a candidate for further development in treating conditions such as Alzheimer's disease.

Case Study 2: Antibacterial Applications

In another study, derivatives similar to this compound were evaluated for their antibacterial activity against biofilms formed by Streptococcus pneumoniae. The results indicated that certain compounds could inhibit biofilm formation at concentrations significantly lower than their MIC values, suggesting a dual mechanism of action—both bactericidal and anti-biofilm properties .

Propriétés

IUPAC Name |

3-bromo-5-(4,4-difluoropiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2N2/c11-8-5-9(7-14-6-8)15-3-1-10(12,13)2-4-15/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIROBWHDSVMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.